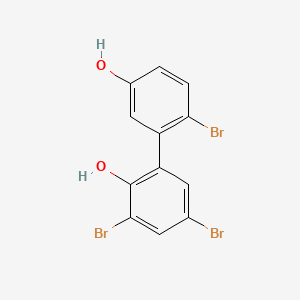
2,2-Dihydroxy-3,5,5-bromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89. This compound is known for its utility as a building block and reactant in various chemical processes.
Preparation Methods
The synthesis of 2,2-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of 2,2’-dihydroxybiphenyl. One method includes partially brominating 2,2’-dihydroxybiphenyl under controlled conditions . The reaction conditions often involve the use of bromine as a reagent and an appropriate solvent to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and controlled synthesis of the compound.
Chemical Reactions Analysis
2,2-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation in acid solution can convert it into quinone derivatives . Common reagents used in these reactions include lead tetra-acetate for oxidation and other specific catalysts depending on the desired reaction . The major products formed from these reactions can include quinones and other oxidized derivatives .
Scientific Research Applications
2,2-Dihydroxy-3,5,5-bromobiphenyl is utilized in scientific research for its role as a building block in the synthesis of more complex molecules. It finds applications in chemistry for the development of new compounds and materials. In biology and medicine, it can be used in the study of biochemical pathways and the development of pharmaceuticals. Industrially, it serves as a reactant in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with specific molecular targets and pathways. For example, the compound can undergo dehydration under the action of bromine, leading to the formation of dibenzofuran derivatives . This process involves the formation of a complex with bromine, which acts as an electrophilic catalyst, facilitating the dehydration and subsequent formation of the desired product .
Comparison with Similar Compounds
2,2-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as 2,2’-dihydroxybiphenyl and its brominated derivatives . The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity. Similar compounds include 2,2’-dihydroxy-3,3’,5,5’-tetrabromobiphenyl and other brominated biphenyl derivatives .
Properties
Molecular Formula |
C12H7Br3O2 |
|---|---|
Molecular Weight |
422.89 g/mol |
IUPAC Name |
2,4-dibromo-6-(2-bromo-5-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-6-3-9(12(17)11(15)4-6)8-5-7(16)1-2-10(8)14/h1-5,16-17H |
InChI Key |
IBWSXJZCYGXCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


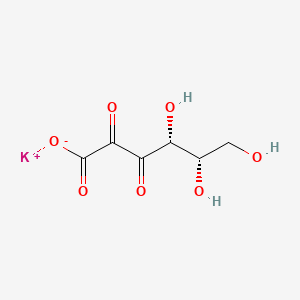
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
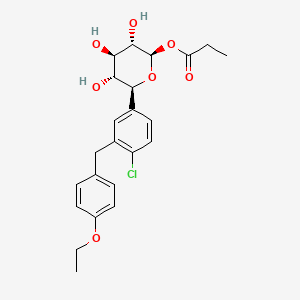
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
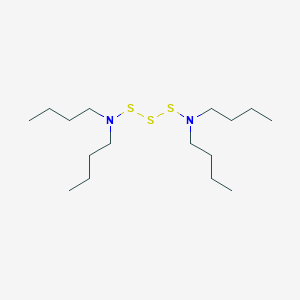
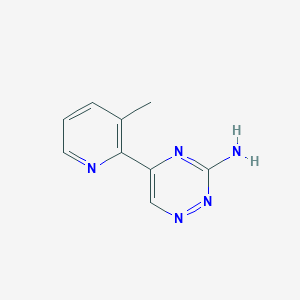
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
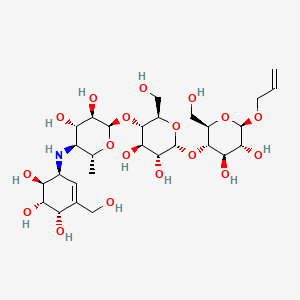
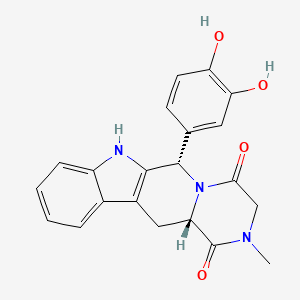
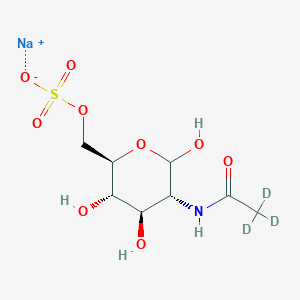
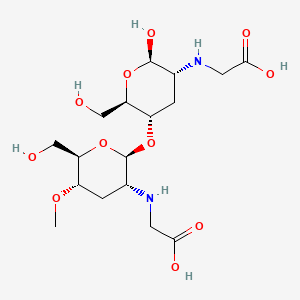
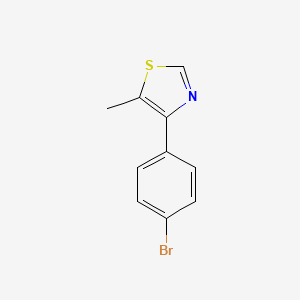
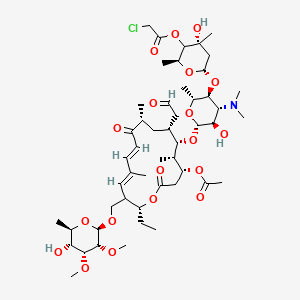
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
